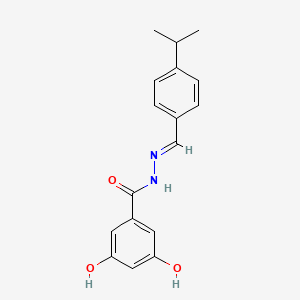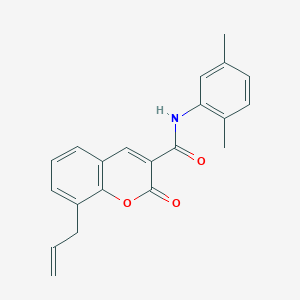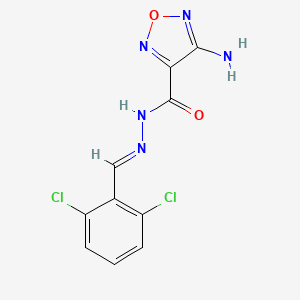
3,5-dihydroxy-N'-(4-isopropylbenzylidene)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzohydrazide derivatives typically involves the condensation of benzaldehydes with hydrazides. For instance, a related compound, 3,5-dihydroxy-N'-(5-bro-2-hydroxybenzylidene)benzohydrazide hydrate, was synthesized and characterized by X-ray diffraction, indicating a specific crystallization system and molecular geometry (Sun et al., 2012). Such processes are fundamental in creating a variety of benzohydrazide derivatives with potential antioxidant properties.
Molecular Structure Analysis
The molecular structure of benzohydrazides is often determined using single-crystal X-ray diffraction, revealing their crystallization system and space group. The structure elucidates the compound's spatial arrangement and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for its stability and reactivity. For example, related compounds demonstrate specific crystalline structures and space groups, highlighting the diversity within benzohydrazides (You-Yue Han, 2013).
Chemical Reactions and Properties
Benzohydrazides undergo various chemical reactions, including condensation, cyclization, and coordination with metal ions, which significantly impact their chemical properties and potential applications. Their reactivity towards different reagents, such as hydrazine and phenylisothiocyanate, leads to the formation of a wide range of derivatives with distinct chemical structures and properties (Arpit Katiyar et al., 2015).
Physical Properties Analysis
The physical properties of benzohydrazides, such as solubility, melting point, and crystalline structure, are closely related to their molecular structure. These properties are critical for determining the compound's suitability for various applications, including pharmaceuticals and materials science. The crystalline structure, determined by X-ray diffraction, provides insights into the compound's stability and interactions with other molecules (Y. Lei et al., 2011).
Chemical Properties Analysis
The chemical properties of benzohydrazides, such as their reactivity, stability, and ability to form complexes with metals, are influenced by their functional groups and molecular structure. These properties are essential for their biological activity, including antimicrobial and antioxidant activities. Studies have shown that benzohydrazides exhibit considerable activity against various microorganisms and free radicals, demonstrating their potential as therapeutic agents (Ji et al., 2013).
Propriétés
IUPAC Name |
3,5-dihydroxy-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-11(2)13-5-3-12(4-6-13)10-18-19-17(22)14-7-15(20)9-16(21)8-14/h3-11,20-21H,1-2H3,(H,19,22)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGXWHLSICAKFG-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC(=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=CC(=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-4-fluorobenzohydrazide](/img/structure/B5533655.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-N'-phenylurea](/img/structure/B5533661.png)

![N-(4-chlorophenyl)-2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5533677.png)
![2,5-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5533683.png)

![4-{[(4-methoxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5533710.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5533721.png)
![4-[(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5533722.png)
![N-(3-acetylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5533729.png)
![N-ethyl-2-(4-fluorophenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5533744.png)
![6-({4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5533758.png)

